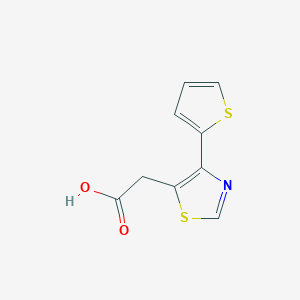

2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

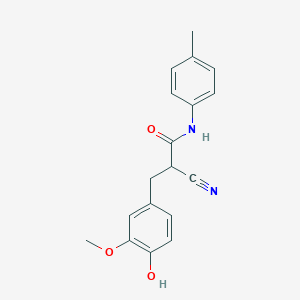

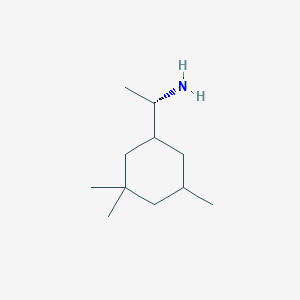

“2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The molecular structure of “2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” is characterized by a thiazole ring attached to a thiophene ring and an acetic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” include a molecular weight of 225.29 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Applications

- Analgesic and Neuroleptic Properties : Research has shown the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include derivatives similar to 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid, displaying a range of biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory effects. These compounds have been identified as practically non-toxic and low-toxic, indicating their potential for further pharmaceutical development (Salionov, 2015).

Material Science and Chemistry

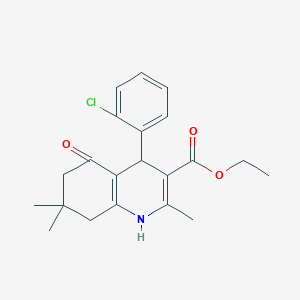

- Photovoltaic Applications : The introduction of 2-(Thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin for novel coumarin sensitizers has been studied. These compounds have shown to improve light-harvesting capabilities and photovoltaic performance, indicating their utility in dye-sensitized solar cells. One specific sensitizer demonstrated a photoelectric conversion efficiency of 4.78%, highlighting the potential of these compounds in renewable energy technologies (Han et al., 2015).

Organic Chemistry

- Reactivity and Stability : Studies have explored the reactivity of thiazole-containing compounds, including those related to 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid, under pyrolysis conditions. The research provides insight into the polarizability of thiazole rings and their susceptibility to resonance stabilization in transition states, which is crucial for designing reactions and understanding compound stability (August et al., 1986).

Crystallography

- Crystal Structure Analysis : The crystal structure of compounds involving 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid analogs has been studied to understand the molecular configuration and interactions, such as hydrogen bonding and π–π stacking. These studies are fundamental in drug design and material science to predict and analyze the behavior of compounds under various conditions (Wu et al., 2015).

Superoxide Scavenging and Anti-inflammatory Activity

- Superoxide Scavenging : Synthesis and testing of derivatives for superoxide scavenging activity and anti-inflammatory properties have been conducted. Some compounds showed promising results as in vitro superoxide scavengers, though they were not effective as in vivo antiinflammatory agents, indicating the need for further optimization and testing (Maxwell et al., 1984).

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)4-7-9(10-5-14-7)6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHIDWGLBZERPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)

![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)